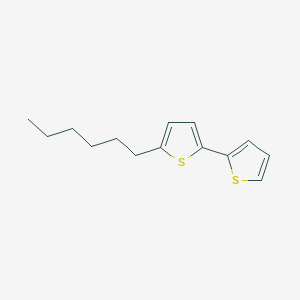

5-Hexyl-2,2'-bithiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-hexyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13/h6,8-11H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUONHINJVGHSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571997 | |

| Record name | 5-Hexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173448-31-2 | |

| Record name | 5-Hexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexyl-2,2'-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hexyl 2,2 Bithiophene and Its Functionalized Derivatives

Direct Synthesis of 5-Hexyl-2,2'-bithiophene

The synthesis of substituted 2,2'-bithiophenes can be broadly categorized into two strategies: the "building blocks" approach and the "ring closure" approach. acs.org The building blocks method is the most common, involving the coupling of two pre-functionalized thiophene (B33073) monomers. For this compound, this typically involves a transition metal-catalyzed cross-coupling reaction between a 2-hexylthiophene (B90786) derivative and a suitable 2-substituted thiophene.

Alternatively, a "ring closure" strategy, such as the Fiesselmann thiophene synthesis, offers a more direct route. acs.orgresearchgate.net This approach constructs one of the thiophene rings from acyclic precursors onto an existing thiophene ring. For instance, this method can be used to create various 2,2'-bithiophene-5-carboxylic acids and esters, which can subsequently be converted to this compound through further chemical modifications. acs.orgresearchgate.net While the building block approach is more prevalent due to the commercial availability of starting materials, the ring closure method presents a versatile alternative for creating specifically substituted bithiophenes. acs.org

Functionalization Strategies of the Bithiophene Core

To be utilized in advanced materials, the this compound core must often be functionalized to build more complex oligomeric or polymeric structures. nih.gov This is typically achieved by introducing reactive groups onto the bithiophene molecule, which can then participate in further bond-forming reactions. A common strategy involves the selective lithiation of the bithiophene, followed by reaction with an electrophile to install a functional handle, such as a halogen or a boronic ester group. nih.gov

A primary method for activating the this compound core for further reactions is through halogenation, typically at the 5'-position. Introducing a bromine or iodine atom creates an electrophilic site that is amenable to a wide range of transition metal-catalyzed cross-coupling reactions. acs.org This two-step sequence of halogenation followed by coupling is a cornerstone for the synthesis of complex π-conjugated materials. researchgate.net

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govmdpi.com In this context, a halogenated this compound (e.g., 5-bromo-5'-hexyl-2,2'-bithiophene) is reacted with an organoboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. nih.gov This reaction is valued for its tolerance of a broad range of functional groups and for producing non-toxic boron-containing byproducts. nih.govharvard.edu The versatility of the Suzuki-Miyaura reaction allows for the coupling of the this compound unit to a vast array of aryl, heteroaryl, and vinyl groups, enabling precise control over the final electronic structure of the target material. nih.govrsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Purpose |

| Substrates | 5-Bromo-5'-hexyl-2,2'-bithiophene (B3029418), Arylboronic acid | The two molecules to be joined. |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the catalytic cycle for C-C bond formation. mdpi.comrsc.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species. mdpi.com |

| Solvent | Toluene, Dioxane, DMF | Dissolves reactants and facilitates the reaction. |

The Stille coupling reaction provides another robust method for C-C bond formation, reacting a halogenated bithiophene with an organostannane (organotin) reagent, again catalyzed by palladium. acs.orgorganic-chemistry.org This reaction is highly effective for coupling different sp²-hybridized carbon centers. For example, 5-formyl-5′-hexyl-2,2′-bithiophene can be synthesized via a Stille coupling between 2-bromo-5-formylthiophene and 2-(tri-n-butylstannyl)-5-hexylthiophene. tandfonline.com The reaction conditions are generally mild and tolerant of various functional groups. However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product. harvard.eduorganic-chemistry.org

Table 2: Typical Conditions for Stille Coupling Reactions

| Component | Examples | Purpose |

| Substrates | 5-Iodo-5'-hexyl-2,2'-bithiophene, Aryl-Sn(Bu)₃ | The two molecules to be joined. |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | Facilitates the catalytic cycle. rsc.org |

| Additives | CuI, LiCl | Can accelerate the rate of transmetallation. harvard.edu |

| Solvent | Toluene, THF, Dioxane | Dissolves reactants and facilitates the reaction. rsc.org |

Beyond the Suzuki and Stille reactions, other transition metal-catalyzed methods are employed to functionalize the bithiophene core. These reactions expand the range of possible structures that can be synthesized. For instance, copper-palladium co-catalyzed homocoupling of terminal alkynes (a variation of Sonogashira coupling) can be used to create butadiyne-linked bithiophene dimers. nih.gov This method, which involves reacting a compound like 5-ethynyl-2,2'-bithiophene (B3059511) in the presence of a CuI/[PdCl₂(PPh₃)₂] catalyst system, is highly efficient for producing symmetrical conjugated molecules. nih.gov Other coupling reactions, such as those of the Kumada (using Grignard reagents) and Heck (reacting with alkenes) types, are also integral to the synthetic chemist's toolkit for modifying thiophene-based systems, allowing for the introduction of a wide variety of substituents. wiley-vch.desemanticscholar.org

An alternative and increasingly popular strategy for functionalization involves converting this compound into its boronic acid pinacol (B44631) ester derivative, namely 2-(5′-Hexyl-2,2′-bithien-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. scbt.com This is typically achieved by first lithiating the parent compound and then reacting it with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

This pinacol ester is a stable, crystalline solid that serves as a versatile intermediate. sigmaaldrich.com It acts as the nucleophilic partner in subsequent Suzuki-Miyaura cross-coupling reactions, allowing the this compound moiety to be attached to various halogenated aromatic and heteroaromatic cores. sigmaaldrich.comlabshake.com This "reversed" Suzuki approach is highly advantageous as it allows a single, common bithiophene building block to be coupled with many different partners. This derivative has been instrumental in the synthesis of a wide range of materials for electronic applications. sigmaaldrich.comchemicalbook.com

Table 3: Applications of 5'-Hexyl-2,2'-bithiophene-5-boronic Acid Pinacol Ester

| Application Area | Description |

| Organic Field-Effect Transistors (OFETs) | Used in the preparation of solution-processed ambipolar field-effect transistors. sigmaaldrich.comchemicalbook.com |

| Organic Solar Cells (OSCs) | A key reagent for synthesizing light-harvesting small molecules for bulk heterojunction solar cell devices. sigmaaldrich.comchemicalbook.com |

| Organic Light-Emitting Diodes (OLEDs) | Employed in the synthesis of advanced light-emitting materials. sigmaaldrich.comchemicalbook.com |

| Conjugated Polymers | Used as a monomer in the synthesis of bithiophene-bithiazole copolymers for studying charge transport properties. labshake.comchemicalbook.com |

| Molecular Architectures | A reagent for creating shape-shifting contorted dibenzotetrathienocoronenes through Suzuki-Miyaura reactions. sigmaaldrich.comchemicalbook.com |

Introduction of Terminal Functional Groups

The introduction of functional groups at the terminal positions of the this compound core is a critical step for its use as a building block in more complex molecular and polymeric structures. These functional groups serve as reactive handles for subsequent coupling and polymerization reactions. Common strategies include halogenation, formylation, and borylation.

Halogenation: Bromination is a common method to activate the terminal position of the bithiophene unit for cross-coupling reactions. 5-Bromo-5'-hexyl-2,2'-bithiophene is a key intermediate, often synthesized by treating this compound with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as a mixture of chloroform (B151607) and glacial acetic acid.

Formylation: The introduction of a formyl group (-CHO) creates a versatile precursor for various subsequent reactions. The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic rings like thiophenes. For instance, 5'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde can be synthesized through the lithiation of this compound followed by a reaction with N,N-dimethylformamide (DMF).

Borylation: Converting the terminal position into a boronic acid or boronic ester group is essential for participation in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. 5'-Hexyl-2,2'-bithiophene-5-boronic acid pinacol ester is a widely used derivative. It is typically prepared by reacting a lithiated or Grignard derivative of 5-bromo-5'-hexyl-2,2'-bithiophene with an appropriate boron-containing electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Functional Group | Reagent/Method | Product | Application |

| Bromo | N-Bromosuccinimide (NBS) | 5-Bromo-5'-hexyl-2,2'-bithiophene | Precursor for Stille, Suzuki, and Kumada coupling |

| Formyl | Vilsmeier-Haack or Lithiation/DMF | 5'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde | Aldehyde for condensation reactions, precursor for other groups |

| Boronic Ester | Lithiation/Grignard + Boronic Ester | 5'-Hexyl-2,2'-bithiophene-5-boronic Acid Pinacol Ester | Suzuki-Miyaura cross-coupling reactions |

Synthesis of Oligomeric and Polymeric Architectures Incorporating this compound Units

The functionalized derivatives of this compound are instrumental in building larger, well-defined conjugated systems, from simple chain extensions to complex branched and copolymeric structures.

The synthesis of well-defined, longer oligothiophenes is achieved by the iterative coupling of bithiophene units. Metal-catalyzed cross-coupling reactions are the primary methods for this chain extension. For example, a Stille coupling reaction can be used to couple a stannylated derivative of this compound with a brominated bithiophene. Similarly, the Suzuki-Miyaura coupling, which pairs a boronic ester derivative with a halogenated partner, is widely employed due to its milder reaction conditions and the generation of non-toxic byproducts. rsc.org These methods allow for the precise, step-wise construction of oligomers with a specific number of repeating units, which is crucial for studying the relationship between chain length and electronic properties.

To create materials with tailored optoelectronic properties, such as those used in organic solar cells and field-effect transistors, the electron-rich this compound unit is often copolymerized with various electron-accepting (acceptor) moieties. This donor-acceptor (D-A) approach leads to polymers with smaller bandgaps.

Naphthalene Diimide (NDI): Copolymers of bithiophene and NDI are prominent n-type semiconductors. nih.govacs.org The synthesis of poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)}, known as PNDIT2, is typically achieved through Stille or direct arylation polycondensation (DAP) methods. acs.org DAP offers a more environmentally friendly route by avoiding toxic organotin reagents. acs.org

Benzothiadiazole (BT): Benzothiadiazole is a widely used acceptor unit that, when copolymerized with donor units like bithiophene, produces low bandgap polymers suitable for photovoltaic applications. mdpi.comuhasselt.be The synthesis of these copolymers, such as those based on cyclopentadithiophene-benzothiadiazole, often relies on Stille or Suzuki coupling polymerization. mdpi.commdpi.com

Isoindigo: Isoindigo is another strong electron-accepting unit used in D-A copolymers. rsc.orgd-nb.inforsc.org Stille and Suzuki polymerizations are the main synthetic routes to create alternating copolymers of this compound derivatives and isoindigo units. rsc.orgrsc.org These polymers are investigated for their performance in organic electronics. ntu.edu.tw

Moving beyond linear chains, this compound can be incorporated into more complex two- and three-dimensional architectures. Star-shaped molecules are synthesized by attaching three or more oligothiophene arms, containing the hexylbithiophene unit, to a central core. researchgate.netnih.govrsc.org Common cores include benzene, triazine, or truxene. nih.govrsc.org The synthesis typically involves a Suzuki coupling reaction between a poly-halogenated central core and a boronic ester-functionalized bithiophene arm. nih.gov These branched structures are explored for their unique self-assembly properties and potential to inhibit excessive crystallization in thin films. nih.gov

Control over Regiochemistry in Polymerization and Oligomerization

When polymerizing asymmetrically substituted thiophenes, such as a 3-substituted or a terminally functionalized this compound, the orientation of the monomer units relative to each other is critical. The three possible couplings are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of regioregularity, specifically a high percentage of HT couplings, leads to more planar polymer backbones, enhanced crystallinity, and improved charge carrier mobility. nih.gov

Several synthetic methods have been developed to achieve high regiocontrol:

Grignard Metathesis (GRIM) Polymerization: This method involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with an alkyl Grignard reagent, which selectively forms a magnesiated intermediate at the 5-position. cmu.edursc.org The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl2, initiates a chain-growth polymerization that proceeds with high HT selectivity. cmu.eduresearchgate.netcmu.edu

Kumada Catalyst-Transfer Polycondensation (KCTP): KCTP is a powerful chain-growth polymerization mechanism that allows for the synthesis of well-defined, regioregular polythiophenes with controlled molecular weights and low polydispersity. rsc.orgru.nlrsc.orgresearchgate.net The polymerization is initiated, and the nickel catalyst travels along the growing polymer chain, adding one monomer unit at a time. ru.nlnih.gov This living nature of the polymerization also allows for the synthesis of block copolymers. rsc.orgru.nl

The choice of catalyst, specifically the ligands on the nickel center (e.g., dppp, dppe), plays a crucial role in maintaining the "living" character of the polymerization and ensuring high fidelity in regiochemical placement. ru.nlrsc.org

| Method | Key Features | Catalyst Example | Outcome |

| Grignard Metathesis (GRIM) | Room temperature, large scale, uses Grignard exchange. cmu.edu | Ni(dppp)Cl2 | High % Head-to-Tail (HT) regioregularity. cmu.eduresearchgate.net |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Chain-growth mechanism, controlled molecular weight, enables block copolymers. rsc.orgru.nl | Ni(dppp)Cl2, Ni(dppe)Cl2 | Well-defined regioregular polymers with narrow polydispersity. ru.nlrsc.org |

Electronic Structure and Spectroscopic Probing of 5 Hexyl 2,2 Bithiophene Systems

Fundamental Electronic Transitions and Molecular Orbitals

The electronic properties of 5-Hexyl-2,2'-bithiophene are governed by its π-conjugated system, which arises from the overlapping p-orbitals of the carbon and sulfur atoms in the two thiophene (B33073) rings. This extensive conjugation leads to the formation of delocalized molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In molecules of this type, both the HOMO and LUMO are typically delocalized across the entire molecular backbone. acs.orgrsc.org The energy difference between the HOMO and LUMO levels is known as the energy gap (Eg), a crucial parameter that determines the molecule's electronic and optical characteristics.

The primary electronic transition in this compound and related oligothiophenes is the π-π* transition. acs.org This transition involves the excitation of an electron from the HOMO to the LUMO upon absorption of light energy, typically in the ultraviolet-visible region of the electromagnetic spectrum. The energy required for this transition is directly related to the HOMO-LUMO gap. The introduction of an alkyl group like hexyl can subtly influence these energy levels through inductive effects and by affecting the planarity and intermolecular packing of the molecules. acs.org

Spectroscopic Characterization Techniques for Electronic Structure Elucidation

UV-Vis absorption spectroscopy is a fundamental technique used to probe the π-π* electronic transitions in conjugated molecules like this compound. The absorption spectrum reveals the wavelengths of light that the molecule absorbs most strongly. The position of the maximum absorption peak (λmax) corresponds to the energy of the primary π-π* transition. acs.org The onset of the absorption band (λonset) is often used to estimate the optical energy gap (Eg) of the material. beilstein-journals.org For donor-acceptor systems containing bithiophene units, the absorption band energy is influenced by the nature of adjacent chemical groups and substituents. beilstein-journals.org

Table 1: Representative UV-Vis Absorption Data for Bithiophene-based Systems

| Parameter | Value | Reference |

|---|---|---|

| Absorption Maximum (λmax) | 376 nm | beilstein-journals.org |

| Absorption Onset (λonset) | 432 nm | beilstein-journals.org |

| Optical Energy Gap (Eg) | 2.87 eV | beilstein-journals.org |

Note: Data is for a closely related donor-acceptor molecule, 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole, illustrating typical values for substituted bithiophene systems.

Upon absorbing light and entering an excited state, this compound can relax back to its ground state by emitting light, a process known as photoluminescence or fluorescence. PL spectroscopy measures the intensity and wavelength of this emitted light. Unlike the often broad and featureless absorption spectra, the emission spectra of such molecules can exhibit a distinct vibronic structure, with multiple discernible peaks or shoulders. acs.orgbeilstein-journals.org This structured appearance suggests a more rigid and planar geometry in the excited state compared to the ground state. acs.orgbeilstein-journals.org

The difference in wavelength (or energy) between the absorption maximum and the emission maximum is known as the Stokes shift. A significant Stokes shift points to a considerable geometric reorganization of the molecule in the excited state. acs.org The efficiency of this light emission is quantified by the photoluminescence quantum yield (ΦF), which can be high for certain bithiophene derivatives, reaching values of up to 0.59 in some donor-acceptor-donor systems. acs.orgbeilstein-journals.org

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the local chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the protons on the thiophene rings typically appear as doublets in the aromatic region (around 6.6-7.7 ppm), with coupling constants that confirm the connectivity between the rings. mathnet.rukoreascience.kr The protons of the hexyl chain appear in the aliphatic region (around 0.9-2.8 ppm), with characteristic chemical shifts and multiplicities: a triplet for the terminal methyl (CH₃) group, and multiplets for the methylene (B1212753) (CH₂) groups, including a distinct triplet for the methylene group directly attached to the thiophene ring. mathnet.rukoreascience.kr

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbons of the thiophene rings appear in the downfield region (around 123-149 ppm), while the hexyl chain carbons appear in the upfield region (around 14-32 ppm). koreascience.kr

Table 2: Representative NMR Data for 5'-Hexyl-2,2'-bithiophene Derivatives

| Nucleus | Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Thiophene Protons | 6.7 - 7.7 | koreascience.kr |

| α-CH₂ of hexyl | ~2.79 | koreascience.kr | |

| Terminal CH₃ of hexyl | ~0.91 | koreascience.kr | |

| ¹³C NMR | Thiophene Carbons | 123 - 149 | koreascience.kr |

| Hexyl Chain Carbons | 13.9 - 31.6 | koreascience.kr |

Note: Data is for the closely related 5-formyl-5'-hexyl-2,2'-bithiophene, providing expected ranges for the target compound.

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the potential at which the compound is oxidized (loses an electron), the energy of the HOMO level can be calculated. rsc.org The onset of the oxidation peak in the voltammogram is used for this determination. rsc.org

Once the HOMO level is known, the LUMO level can be estimated by adding the optical energy gap (Eg), determined from the onset of the UV-Vis absorption spectrum (see 3.2.1), to the HOMO energy value. rsc.org Introducing substituents to the bithiophene backbone can significantly alter these energy levels; for instance, incorporating hexylthiophene side groups into a polymer backbone has been shown to lower both the HOMO and LUMO levels. rsc.org

Table 3: Representative Electrochemical Data for Polymers Containing Hexylthiophene Units

| Parameter | Energy Level (eV) | Reference |

|---|---|---|

| HOMO | -5.47 | rsc.org |

| LUMO | -3.74 | rsc.org |

| Electrochemical Band Gap (Eg) | 1.73 | rsc.org |

Note: Data is for a polymer (PBDT-DTTBT) containing hexylthiophene units, illustrating the energy levels achievable with this building block.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the first few nanometers of a material's surface. ntu.edu.tw For bithiophene-based systems, XPS is particularly useful for analyzing the C 1s and S 2p core-level spectra. aps.org

Analysis of the S 2p spectrum can confirm the presence of sulfur in the thiophene rings. Shifts in the binding energy of the S 2p electrons can indicate different chemical environments, such as oxidation or interaction with other molecules. aps.org Similarly, the C 1s core-level spectrum can be deconvoluted to distinguish between carbon atoms in different bonding states, for example, the C-C and C-S bonds within the thiophene ring versus the C-C and C-H bonds of the hexyl chain. aps.org In studies of poly(2,2'-bithiophene), XPS has revealed the presence of both neutral and partially charged sulfur and carbon species, providing insight into charge distribution along the polymer chain. aps.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Cations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to detect and characterize species with unpaired electrons, such as radical cations. In the context of this compound and related oligothiophenes, EPR spectroscopy is instrumental in studying the electronic structure and behavior of their oxidized forms (polarons), which are crucial for their application in organic electronics.

Upon single-electron oxidation, typically achieved through chemical or electrochemical methods, oligothiophenes form radical cations. tue.nlarizona.edu These species can be directly observed by EPR. The EPR spectra of oligothiophene radical cations often present as a strong, unresolved signal or a single isotropic line. nih.govscispace.comrsc.org This lack of resolved hyperfine structure is indicative of extensive delocalization of the unpaired electron (spin density) across the conjugated π-system of the thiophene rings. scispace.comacs.org

The g-factor, a key parameter in EPR, provides insight into the electronic environment of the unpaired electron. For thiophene-based radical cations, the g-values are typically close to that of a free electron (≈2.0023), often in the range of 2.001 to 2.006. nih.govnii.ac.jprsc.org For instance, the radical cation of a thiophene-based double helix exhibits a g-value of 2.001–2.002, suggesting that the spin density is delocalized almost exclusively over the carbon atoms of the π-conjugated system. nih.gov

Hyperfine coupling constants (hfccs) arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H). While often unresolved in larger oligothiophenes due to extensive delocalization, analysis of hfccs in smaller or specifically substituted systems can provide detailed maps of the spin density distribution. acs.orgresearchgate.net For example, in solution, the EPR spectra of radical cations of some quinoidal oligothiophenes show hyperfine structures resulting from coupling with nitrogen and thiophene hydrogen atoms. researchgate.net

An important phenomenon observed for oligothiophene radical cations in solution is their tendency to form π-dimers. tue.nlnii.ac.jp This dimerization, which can be favored at lower temperatures, results in a spinless, diamagnetic species. The formation of these π-dimers can be monitored by EPR spectroscopy through the corresponding decrease in the signal intensity of the radical cation. tue.nl The stability of radical cations and their propensity to dimerize can depend significantly on the length of the oligothiophene chain. arizona.eduresearchgate.net

Energy Level Alignment and Band Gap Engineering in this compound Derivatives

The electronic properties of this compound, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for its function in electronic devices. A key strategy for optimizing these materials is band gap engineering, which involves chemically modifying the core structure to tune the HOMO-LUMO energy gap.

Attaching various substituent groups to the bithiophene backbone is an effective method for modulating its electronic structure. bilkent.edu.trajchem-a.com The nature and position of these substituents can systematically shift the HOMO and LUMO levels. acs.orgnih.gov For instance, electron-donating groups (like methoxy, -OCH₃) and electron-withdrawing groups (like cyano, -CN) can be introduced to raise or lower the energy levels, respectively. ajchem-a.comrsc.org Theoretical studies on 3,4'-substituted bithiophenes show that substituents primarily shift the HOMO and LUMO levels in parallel, with a relatively small influence on the energy gap itself. bilkent.edu.tracs.orgnih.gov However, in other systems, such as bithiophene-bipyridine co-oligomers, the introduction of substituents leads to a decrease in the energy gap. ajchem-a.com

The hexyl group on this compound primarily enhances solubility in organic solvents, which is crucial for solution-based processing of electronic devices. quinoline-thiophene.com While alkyl chains are not strongly electron-donating or -withdrawing, they can still influence the electronic properties. More significant modifications for band gap engineering involve incorporating stronger functional groups or extending the π-conjugated system. For example, creating donor-π-acceptor (D-π-A) copolymers by inserting suitable bridges between donor and acceptor units is a proven way to adjust energy levels and improve photovoltaic performance. rsc.org The HOMO/LUMO energy difference can also be determined from optical and electrochemical measurements. acs.org

The following interactive table summarizes reported energy levels and band gaps for various derivatives containing bithiophene units, illustrating the effects of different structural modifications.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Source |

|---|

Data presented are for complex derivatives containing bithiophene units and are illustrative of band gap engineering principles.

Influence of Molecular Conformation on Electronic Structure

The electronic properties of 2,2'-bithiophene (B32781) and its derivatives are intrinsically linked to their molecular conformation, specifically the torsional or dihedral angle between the two thiophene rings. nih.gov This angle dictates the extent of π-conjugation along the molecular backbone, which in turn affects the HOMO-LUMO gap and charge transport characteristics.

The key conformations for 2,2'-bithiophene are the planar syn (0° dihedral angle) and planar anti (180° dihedral angle), and non-planar gauche conformations. doi.orgclockss.org While planar conformations would maximize π-orbital overlap, steric hindrance between hydrogen atoms on adjacent rings prevents the molecule from being perfectly flat in the gas phase. acs.org Computational studies indicate that for unsubstituted 2,2'-bithiophene, the most stable structures are twisted, non-planar conformations, often referred to as anti-gauche and syn-gauche. nih.govacs.orgacs.org For example, one study found the most stable conformer to have a dihedral angle of about 146°. nih.gov The planar anti-conformation is, however, often dominant in the solid state due to intermolecular packing forces. doi.org

The degree of planarity has a profound effect on the electronic structure. As the torsional angle increases from 0° towards 90° (perpendicular rings), the π-conjugation is progressively interrupted, leading to a larger HOMO-LUMO gap. acs.org Conversely, a more planar structure enhances charge delocalization, which is critical for achieving high charge carrier mobility in organic semiconductors. Computational studies have shown that a dihedral angle of 79–97° can reduce the bandgap by approximately 0.5 eV compared to a fully orthogonal conformer.

Charge Transport Phenomena in 5 Hexyl 2,2 Bithiophene Based Organic Semiconductors

Mechanisms of Charge Carrier Transport in Oligo- and Polythiophenes

The conduction of electrical charge in organic semiconducting materials, such as those derived from oligo- and polythiophenes, is governed by mechanisms distinctly different from those in inorganic semiconductors. In oligothiophenes, including 5-hexyl-2,2'-bithiophene, charge transport is not typically described by a band-like model of delocalized electrons. aip.org Instead, it is predominantly understood through a model of charge carriers hopping between localized states on adjacent molecules. aps.orgaps.org This localization is a consequence of the weak intermolecular van der Waals forces and strong interactions between electrons and molecular vibrations (phonons). aps.orgaps.org The charge carriers in these materials can be characterized as polarons, which are charges coupled to a local distortion of the molecular lattice. aps.org

The hopping model is the prevailing framework to describe charge transport in many organic semiconductors. aps.orgaps.orgrsc.org Within this model, a charge carrier, such as a positive charge (hole), is localized on a specific molecule. shuaigroup.net For the charge to move through the material, it must "hop" to a neighboring molecule. This process is thermally activated, meaning the hopping rate is dependent on temperature and can often be described by an Arrhenius relationship. aps.orgaps.org The energy required for this hop is known as the activation energy. aps.org

At lower temperatures, a quantum mechanical phenomenon known as nuclear tunneling can play a crucial role in the charge transport process. shuaigroup.netrsc.orgnih.gov This effect allows the nuclei to pass through the energy barrier for reorganization rather than requiring sufficient thermal energy to overcome it. scispace.comaip.org This means that charge transport can still occur efficiently even when thermal energy is low. shuaigroup.net The rate of this tunneling-assisted hopping is influenced by the electronic coupling between molecules and the reorganization energy. aip.org The inclusion of nuclear tunneling effects is considered essential for accurately modeling charge transport in many organic semiconductors, as it helps to bridge the gap between purely hopping and band-like transport descriptions. rsc.orgnih.govscispace.com

Determination of Charge Carrier Mobility (e.g., Hole Mobility)

Charge carrier mobility (µ) is a critical parameter that measures how quickly a charge carrier, such as a hole, moves through a material under the influence of an electric field. It is a key indicator of a semiconductor's performance. For p-type materials like this compound, hole mobility is of primary interest. quinoline-thiophene.com

Several experimental techniques are used to determine charge carrier mobility in organic materials. A widely used method is fabricating an Organic Field-Effect Transistor (OFET). acs.org In an OFET, the organic semiconductor serves as the active channel layer. By applying a gate voltage (VG) and a source-drain voltage (VD), a current (ID) is induced in the channel. The mobility can be calculated from the transfer characteristics of the device using the Shockley equations for the linear and saturation regimes. acs.org For example, single-crystal OFETs based on thiophene-phenylene co-oligomers have been used to measure hole mobilities in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. acs.org

Another method involves space-charge-limited current (SCLC) measurements on diode-like devices. scispace.comrsc.org In this technique, the current density-voltage (J-V) characteristics of a device with the organic material sandwiched between two electrodes are measured. At higher voltages, the current becomes limited by the buildup of charge within the material. The mobility can be extracted from the J-V curve in this regime. For a material synthesized from 5'-Hexyl-2,2'-bithiophene-5-trimethylstannane, a hole mobility of 1.5×10⁻⁶ cm²/Vs was measured using a hole-only diode device. scispace.com

The mobility values are often dependent on factors such as the material's purity, crystallinity, thin-film morphology, and the temperature at which the measurement is performed. aps.org

Table 1: Reported Hole Mobility Values for Devices Incorporating Bithiophene Derivatives This table presents mobility data for materials related to this compound to provide context for typical performance.

| Material System | Measurement Technique | Mobility (cm² V⁻¹ s⁻¹) | Source |

|---|---|---|---|

| Thiophene-Phenylene Co-Oligomer Crystals | OFET | 10⁻³ – 10⁻² | acs.org |

| PBDT-DTTBT/PC71BM Blend | SCLC | 7.36×10⁻⁵ | rsc.org |

| PBDT-DTTBT/PC71BM Blend with 2% DIO | SCLC | 1.82×10⁻⁴ | rsc.org |

| Device from 5'-Hexyl-2,2'-bithiophene derivative | Diode (SCLC) | 1.5×10⁻⁶ | scispace.com |

Anisotropy in Charge Transport within Crystalline Films

Charge transport in crystalline organic semiconductor films is frequently anisotropic, meaning that the charge carrier mobility varies significantly depending on the direction of measurement relative to the crystal axes. acs.orgmdpi.comresearchgate.net This directional dependence is a direct result of the specific, ordered arrangement of molecules in the crystal lattice. researchgate.net

In crystalline oligothiophenes, molecules often adopt a layered or herringbone structure. acs.org Charge transport is most efficient along directions where there is strong electronic coupling between adjacent molecules. researchgate.net This typically occurs along the π-stacking axis, where the planar aromatic rings of the thiophene (B33073) backbones overlap. researchgate.netnih.gov In contrast, transport is significantly slower in directions that require charges to hop across the insulating alkyl side chains. researchgate.net

The orientation of the crystalline domains relative to the substrate and the electrodes in a device is therefore critical for performance. mdpi.com Techniques like friction-transfer can be used to create highly oriented thin films where the polymer backbones are aligned, leading to a large difference in measured mobility parallel and perpendicular to the alignment direction. nih.gov For instance, aligned films of the polymer PBTTT, which has a thiophene-based backbone, have shown significantly enhanced conductivity along the rubbing direction. nih.govnih.gov Similarly, studies using current-sensing atomic force microscopy on oligothiophene monolayers have suggested that conductivity is anisotropic and preferential along specific directions of the molecular lattice. acs.orgscl.rs This highlights that controlling molecular orientation in thin films is a key strategy for optimizing charge transport in devices. mdpi.com

Charge Reorganization Energy and its Contribution to Mobility

The charge reorganization energy (λ) is a fundamental parameter that governs the charge transport kinetics in organic semiconductors operating within the hopping transport regime, which is typical for materials like this compound. It represents the energy required to distort the geometry of a molecule and its surrounding environment when it changes its charge state (from neutral to charged or vice versa). According to Marcus theory, the rate of charge hopping between adjacent molecules is inversely proportional to the reorganization energy; a smaller λ facilitates a faster charge transfer rate and, consequently, higher carrier mobility. unesp.brchinesechemsoc.org

The total reorganization energy is comprised of two main components:

Inner-sphere reorganization energy (λint): This component arises from the geometric relaxation of the molecule itself upon gaining or losing a charge. It is directly related to the changes in bond lengths and angles between the neutral and ionized states.

Outer-sphere reorganization energy: This component relates to the polarization of the surrounding medium in response to the change in charge state of the molecule. In molecular crystals, this contribution is often considered smaller than the inner-sphere component. unesp.br

For this compound, factors that promote a rigid and planar conjugated backbone, such as the α-linkage between the thiophene rings, help to minimize the inner-sphere reorganization energy. Enhanced π-conjugation allows the charge to be more delocalized, reducing the extent of geometric distortion required upon ionization. Theoretical studies on closely related molecules provide insight into the expected values. For example, a computational study of 5,5'-bis(pyren-2-yl)-2,2'-bithiophene, a molecule with a similar core structure, calculated low reorganization energies for both hole (λh) and electron (λe) transport, at 0.235 eV and 0.234 eV, respectively. researchgate.net Such low values are indicative of a material with potentially high charge mobility. researchgate.net It is also known that reorganization energy tends to decrease as the length of the polymer or oligomer chain increases, which contributes to the generally higher mobility seen in longer conjugated systems. unesp.br Therefore, minimizing the reorganization energy through strategic molecular design is a key approach to enhancing the charge carrier mobility in organic semiconductors.

Table 3: Reorganization Energies of Related Thiophene Compounds

| Compound | Reorganization Energy (eV) | Method | Significance | Reference |

|---|---|---|---|---|

| 5,5'-bis(pyren-2-yl)-2,2'-bithiophene | λh = 0.235, λe = 0.234 | Theoretical (DFT) | Low values suggest potential for high mobility | researchgate.net |

| Poly(3-hexylthiophene) (decamer) | λhole ≈ 0.93 | Theoretical (DFT) | Illustrates the value for a related polymer; value decreases with chain length | unesp.br |

| Poly(3-hexylthiophene) (20-mer) | λhole ≈ 0.1 | Experimental | Shows the significant decrease in λ with increased conjugation | unesp.br |

Supramolecular Organization and Film Morphology of 5 Hexyl 2,2 Bithiophene

Self-Assembly Principles of Bithiophene Derivatives

The self-assembly of bithiophene derivatives like 5-Hexyl-2,2'-bithiophene is governed by a balance of competing intermolecular forces. The primary interactions are π-π stacking between the electron-rich thiophene (B33073) rings and van der Waals forces among the aliphatic hexyl side chains. nih.govacs.org These interactions lead to the formation of ordered aggregates from solution or during film deposition. nih.gov

The planarity of the bithiophene core facilitates close packing, while the flexible hexyl chains provide solubility and influence the intermolecular distance and arrangement. researchgate.net The interplay between these components can lead to different packing motifs. For instance, many oligothiophene derivatives form H-aggregates in non-polar solvents, characterized by a parallel arrangement of the molecules and a blue-shift in the absorption spectrum compared to the dissolved state. nih.govacs.org The specific arrangement is also sensitive to the nature of substituents; functional groups capable of hydrogen bonding, for example, can introduce strong, directional interactions that significantly alter the crystal packing. researchgate.netnih.gov The ultimate supramolecular architecture is a result of the system minimizing its free energy through the optimization of these various intermolecular interactions. researchgate.net

Fabrication of Highly Ordered Films and Crystalline Structures

Creating well-ordered thin films is crucial for harnessing the full potential of organic semiconductor materials. The choice of deposition technique profoundly impacts the final film morphology, crystallinity, and molecular orientation.

Solution-based methods offer a scalable and cost-effective route to film fabrication. In techniques like spin coating, a solution of the material is dispensed onto a spinning substrate. The rapid solvent evaporation and centrifugal forces result in a thin film. researchgate.net The final morphology is highly dependent on processing parameters such as the choice of solvent, solution concentration, and spin speed. researchgate.netfigshare.com

For alkyl-substituted thiophenes, the solvent's evaporation rate is critical. Slower evaporation allows more time for molecules to self-organize into crystalline domains. rsc.org The interaction between the molecule and the substrate surface also plays a key role. For example, using substrates treated with self-assembled monolayers (SAMs) can promote a preferential molecular orientation, such as an "edge-on" arrangement where the π-stacking direction is parallel to the substrate, which is often beneficial for charge transport in field-effect transistors. acs.org The aggregation of molecules in solution prior to deposition can also influence the final film structure, with pre-formed nanofibers in solution being transferred onto the substrate during spin coating. rsc.org

Table 1: Influence of Solution Deposition Parameters on Film Morphology

| Parameter | Effect on Film Morphology |

|---|---|

| Solvent Volatility | Slower evaporation generally leads to higher crystallinity and larger domain sizes. |

| Solution Concentration | Affects film thickness and can influence the degree of molecular aggregation. researchgate.net |

| Spin Speed | Primarily controls film thickness; higher speeds result in thinner films. researchgate.net |

| Substrate Surface Energy | Modifies molecule-substrate interactions, influencing molecular orientation (edge-on vs. face-on) and adhesion. acs.org |

| Post-Deposition Annealing | Thermal or solvent vapor annealing can be used to improve crystalline order and domain size. rsc.org |

Vacuum evaporation, or physical vapor deposition (PVD), is a solvent-free method that provides precise control over film thickness and purity. In this process, the material is heated in a high-vacuum chamber until it sublimes, and the vapor condenses onto a temperature-controlled substrate. researchgate.netresearchgate.net

This technique is known for producing highly ordered crystalline films, as the molecules arrive at the substrate with thermal energy that can facilitate their arrangement into thermodynamically favorable crystal structures. researchgate.net The growth mode of the film is heavily influenced by the substrate and the deposition rate. dtu.dk It can proceed via a layer-by-layer (Frank-van der Merwe) mode, island (Volmer-Weber) growth, or a combination of the two (Stranski-Krastanov). researchgate.net For some oligothiophenes, growth begins with the formation of a one-to-two-molecule-thick "wetting layer" before transitioning to 3D island growth. dtu.dkuni-tuebingen.de The substrate's nature is paramount, as different surfaces can induce different molecular orientations (e.g., "face-on" on graphene versus "edge-on" on silicon dioxide) and even different crystal polymorphs. researchgate.netuni-tuebingen.de

Achieving macroscopic alignment of crystalline domains or growing large two-dimensional (2D) crystals is a key goal for optimizing device performance. Various strategies have been developed to direct the crystallization of oligothiophenes. One approach involves using aligning layers, such as friction-transferred polytetrafluoroethylene (PTFE), which creates unidirectional grooves that can guide the growth of the deposited organic semiconductor. researchgate.net

Another powerful technique is zone annealing, where a narrow molten zone is moved slowly across a pre-cast film. This process can melt existing crystallites and promote the growth of highly aligned, millimeter-scale crystals from existing nuclei. psu.edu The precise control of the temperature gradient and the speed of the moving zone are critical for achieving long-range order. psu.edu The ability to form large, aligned crystalline structures is essential for minimizing charge trapping at grain boundaries and enabling efficient long-range charge transport.

Characterization of Film Morphology and Crystalline Order

To understand the structure-property relationships in this compound films, detailed characterization of their morphology and crystal structure is necessary. X-ray diffraction techniques are among the most powerful tools for this purpose.

X-ray diffraction (XRD) provides definitive information about the crystalline structure of a material. For thin films, the grazing incidence X-ray diffraction (GIXD) geometry is particularly useful. elsevierpure.comresearchgate.net In GIXD, the incident X-ray beam strikes the sample at a very shallow angle, which enhances the signal from the film while minimizing the background from the substrate. elsevierpure.comresearchgate.net

The resulting 2D diffraction pattern contains a wealth of information. Reflections along the out-of-plane direction (q_z) provide information about the ordering perpendicular to the substrate. For alkyl-substituted oligothiophenes, a series of (h00) peaks are typically observed in this direction, corresponding to the lamellar spacing between layers of molecules. nist.gov This spacing is directly related to the length of the molecule and its tilt angle with respect to the substrate normal. researchgate.netresearchgate.net

Reflections in the in-plane direction (q_xy) reveal the molecular packing within the layers. A prominent peak often observed is the (010) reflection, which corresponds to the π-stacking distance between adjacent bithiophene backbones. acs.org By analyzing the positions and intensities of all observed Bragg peaks, it is possible to determine the unit cell parameters, molecular orientation (edge-on vs. face-on), and space group of the crystal structure within the film. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data from GIXD for Alkyl-Substituted Oligothiophenes

| Reflection | Direction | Corresponding Structure | Typical d-spacing (Å) |

|---|---|---|---|

| (h00) series | Out-of-plane | Lamellar stacking distance | 15 - 25 (Varies with alkyl chain length) |

| (010) | In-plane | π-π stacking distance | 3.5 - 4.0 |

| (00l) series | In-plane | Periodicity along polymer backbone | ~7.8 (For sexithiophene) |

Note: The exact d-spacings for this compound would require specific experimental data, but these values, drawn from related oligomers like poly(3-hexylthiophene) and sexithiophene, are representative of the expected ranges. acs.orgnist.gov

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the surface topography and morphology of thin films. While specific studies focusing solely on this compound are limited, research on closely related compounds provides valuable insights into the expected morphological characteristics.

For instance, studies on α,ω-hexyl-distyryl-bithiophene (DH-DS2T), a larger molecule containing the hexyl-bithiophene moiety, have utilized SEM to examine the morphology of high vacuum evaporated thin films. These investigations are crucial for understanding how deposition techniques influence the formation of the semiconducting layer in devices like organic thin-film transistors (OTFTs). The morphology observed by SEM can be directly correlated with the charge transport properties of the material.

AFM provides a higher resolution topographical map of the film surface. For various thiophene-based polymers and small molecules, AFM has been instrumental in revealing details about grain size, shape, and interconnectivity, as well as surface roughness. These features are critical as they influence charge carrier mobility by affecting the degree of electronic coupling between adjacent molecules and the density of charge-trapping defects at grain boundaries. For example, in studies of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), AFM has been used in conjunction with X-ray diffraction to study the microstructure of spin-coated thin films. acs.org

Spectroscopic Imaging Ellipsometry for Anisotropic Films

Spectroscopic imaging ellipsometry is an advanced optical technique used to determine the optical properties and thickness of thin films. It is particularly valuable for characterizing anisotropic materials, where properties such as the refractive index differ depending on the direction of light propagation. This anisotropy is a common and often desirable feature in crystalline organic semiconductor films, as it arises from the preferential orientation of the molecules.

A study on a semiconducting thiophene-phenylene co-oligomer, 1,4-bis(5'-hexyl-[2,2'-bithiophen]-5-yl)benzene (dHexTTPTT), which incorporates the this compound unit, demonstrates the power of this technique. rsc.orgresearchgate.net Crystals of dHexTTPTT were grown on a silicon substrate with a 300 nm layer of silicon dioxide. rsc.orgresearchgate.net Microscopic Mueller-Matrix ellipsometry was employed to probe the anisotropic nature of these crystals. rsc.orgresearchgate.net

The off-diagonal elements of the Mueller matrix provide a direct contrast between isotropic and anisotropic regions of the sample. rsc.org For the dHexTTPTT crystals, non-zero values in these off-diagonal elements confirmed the optical anisotropy of the material. By performing measurements at various sample rotation angles and wavelengths of light, detailed information about the orientation of the molecules within the crystals can be extracted. rsc.orgresearchgate.net This is crucial for understanding how the molecules pack in the solid state, which in turn dictates the pathways for charge transport.

| Technique | Sample | Substrate | Key Findings |

| Spectroscopic Imaging Ellipsometry | 1,4-bis(5'-hexyl-[2,2'-bithiophen]-5-yl)benzene (dHexTTPTT) microcrystals | Silicon with 300 nm SiO₂ | Confirmed the presence of anisotropic domains through non-zero off-diagonal Mueller matrix elements. Allowed for the characterization of molecular orientation. |

Relationship between Molecular Packing, Morphology, and Electronic Device Performance

The electronic performance of devices based on this compound and related materials is a direct consequence of the molecular packing and the resulting film morphology. The arrangement of molecules at the microscopic level governs macroscopic properties such as charge carrier mobility and the on/off ratio in transistors.

In organic semiconductors, efficient charge transport relies on significant overlap of the π-orbitals of adjacent molecules. This is maximized when the molecules adopt a well-ordered, closely packed structure. The morphology of the thin film, including features like crystallinity, grain size, and the presence of defects, is a manifestation of this molecular-level organization.

A study on α,ω-hexyl-distyryl-bithiophene (DH-DS2T) in OTFTs highlights this relationship. The electrical response of the devices was found to be highly dependent on the crystallinity of the thin films, which was influenced by the deposition method (e.g., drop-casting from different solvents). This demonstrates that controlling the film's morphology is a key factor in optimizing device performance.

For many thiophene-based semiconductors, a lamellar packing structure is observed, where the conjugated backbones are π-stacked, providing efficient pathways for charge transport in two dimensions. The insulating alkyl side chains separate these conductive sheets. Therefore, for optimal performance in a thin-film transistor, it is desirable to have the π-stacking direction aligned with the direction of current flow.

The influence of the substrate on molecular packing is also critical. For instance, treating a silicon dioxide dielectric with an alkyltrichlorosilane self-assembled monolayer (SAM) can promote a more ordered growth of the overlying organic semiconductor film, leading to a significant improvement in field-effect mobility.

| Material | Device Type | Morphological Feature | Impact on Performance |

| α,ω-hexyl-distyryl-bithiophene (DH-DS2T) | OTFT | Film crystallinity | Directly correlates with the electrical response of the transistor. |

| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) | TFT | Crystalline domain orientation | High field-effect mobility is achieved on OTS-treated SiO₂ due to well-oriented crystalline domains. |

Engineering Interfacial Properties for Enhanced Device Performance

While specific research on interfacial engineering for this compound is not extensively documented, general principles derived from studies of other organic semiconductors are highly relevant. Charge transport in OTFTs occurs within the first few molecular layers at the semiconductor/dielectric interface. Consequently, modifications to this interface can have a profound impact on device operation.

One common approach is the use of self-assembled monolayers (SAMs) to modify the surface of the dielectric. For example, treating a silicon dioxide surface with organosilanes can alter its surface energy, reduce charge trapping sites, and promote a more favorable molecular packing of the organic semiconductor deposited on top. This can lead to improved charge carrier mobility and reduced threshold voltages in transistors.

In the context of organic solar cells, which often employ a bulk heterojunction structure, interfacial layers are crucial for efficient charge extraction and for preventing recombination at the electrodes. The random distribution of donor and acceptor materials can lead to both materials being in contact with both the anode and the cathode, creating pathways for charge recombination. Interfacial layers with appropriate energy levels can act as selective contacts, facilitating the collection of one type of charge carrier while blocking the other. For instance, in solar cells based on difluorinated 2,2'-bithiophene (B32781) derivatives, optimizing the phase-separated morphology through solvent vapor annealing has been shown to be a critical step in achieving high power conversion efficiencies. rsc.org This process influences the nature of the donor-acceptor interface, which is essential for efficient charge separation.

The choice of interfacial materials can also impact the built-in potential across the device, which in turn affects charge transport and recombination rates. Furthermore, interfacial layers can influence the absorption of light within the active layer of a solar cell by reducing parasitic reflections.

Applications of 5 Hexyl 2,2 Bithiophene in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental building blocks for a range of electronic applications, including flexible displays, sensors, and logic circuits. The performance of these devices is critically dependent on the properties of the organic semiconductor used as the active layer. Derivatives of 5-Hexyl-2,2'-bithiophene have been successfully employed as the p-type semiconductor in OFETs, demonstrating a desirable combination of charge transport capability and processability. nih.gov

Device Architecture and Fabrication

OFETs incorporating hexyl-bithiophene derivatives are typically fabricated in a bottom-gate architecture. In this configuration, a conductive gate electrode (e.g., heavily doped silicon or a transparent conductor like indium tin oxide, ITO) is covered by a thin insulating gate dielectric layer (e.g., silicon dioxide, SiO₂, or a polymer like polymethyl methacrylate, PMMA). The source and drain electrodes are then patterned on top of this dielectric.

The organic semiconductor layer, such as 5,5'-bis(4-n-hexylphenyl)-2,2'-bithiophene, can be deposited using various techniques. nih.gov

Vacuum Evaporation: This method involves heating the organic material in a high-vacuum chamber, allowing it to sublimate and then condense as a thin, uniform film onto the substrate. This technique can produce highly ordered films with good electrical performance. nih.gov

Solution Casting: A key advantage of many thiophene-based oligomers is their solubility, which allows for solution-based processing. nih.gov The semiconductor is dissolved in a suitable organic solvent and then deposited onto the substrate by methods like spin-coating. This approach is cost-effective and enables fabrication on a large scale. nih.govossila.com

For entirely solution-processed devices, all components can be deposited from liquids. For instance, a simple device can be fabricated on an ITO substrate using a spin-coated glass resin as the dielectric, a solution-cast oligomeric semiconductor, and painted graphite (B72142) paste for the source and drain electrodes. nih.gov

Transistor Performance Metrics (On/Off Ratio, Threshold Voltage)

The performance of an OFET is characterized by several key metrics, including charge carrier mobility, the on/off current ratio, and the threshold voltage. Devices based on 5,5'-bis(4-n-hexylphenyl)-2,2'-bithiophene (dH-PTTP) have shown high p-type carrier mobilities and excellent on/off ratios. nih.gov

The threshold voltage (Vth) is the gate voltage required to form a conductive channel between the source and drain. For certain applications, it is desirable to tune this voltage. Research has shown that the threshold voltage of OFETs using 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene as the semiconductor can be shifted toward a positive gate bias. jhu.edu This is achieved by exposing the hydrophobic gate dielectric to a controlled dose of an electron beam or a corona discharge before the semiconductor layer is deposited. jhu.edu This treatment embeds charges or polarizations in the dielectric, which in turn influences the Vth of the transistor without degrading the charge carrier mobility. jhu.edu

| Fabrication Method | Substrate | Carrier Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Vacuum Evaporated | Si/SiO₂ or ITO/GR | Up to 0.09 | nih.gov |

| Solution Cast | Si/SiO₂ or ITO/GR | Up to 0.03 | nih.gov |

Solution-Processed and Nonvolatile Memory Elements

Beyond simple transistor action, bithiophene-based materials have been integrated into nonvolatile memory devices. An OFET can function as a memory element if it can be switched between two stable states (a high-conductance "ON" state and a low-conductance "OFF" state) and maintain that state after power is removed.

Derivatives like 5,5'-bis(4-n-hexylphenyl)-2,2'-bithiophene have demonstrated a reversible, stable, and tunable memory effect, even in devices fabricated entirely from solution. nih.gov The memory function arises from charge storage that is distributed within the gate dielectric structure, concentrated near the semiconductor-dielectric interface. nih.gov By applying a "writing" voltage to the gate, the transistor's turn-on characteristics can be shifted, effectively programming the device. nih.gov These memory elements can exhibit ON/OFF current ratios of 10³ and maintain their programmed states for over 10⁴ seconds. rsc.org The ability to fabricate these nonvolatile memory elements using simple solution-only techniques highlights the potential for low-cost, flexible data storage applications. nih.gov

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, this compound and related structures serve as critical components in both organic photovoltaics and dye-sensitized solar cells. They primarily function as electron-donating materials or as part of a sensitizing dye, facilitating the initial step of converting light into electrical energy.

Bulk Heterojunction Solar Cells

The most common architecture for OPVs is the bulk heterojunction (BHJ), where an electron donor and an electron acceptor material are blended together to form the active layer. wikipedia.org This creates a large-area, interpenetrating network of the two materials, maximizing the interface available for charge separation. wikipedia.org Thiophene-based polymers and small molecules are frequently used as the electron donor, paired with fullerene derivatives like PC₇₁BM as the electron acceptor. wikipedia.orgrsc.orgnih.gov

The fabrication of a typical BHJ solar cell begins with a transparent conductive substrate, such as ITO-coated glass. rsc.org A hole-transport layer, commonly poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO. rsc.org The active layer, a solution blend of the donor (a bithiophene-containing material) and the acceptor, is then deposited, followed by the evaporation of a low-work-function metal cathode (e.g., calcium or aluminum). When light is absorbed by the donor material, it creates an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface to be separated into free charge carriers.

This compound as an Electron Donor or Sensitizer

The specific chemical structure of this compound makes it an excellent building block for light-harvesting materials.

As an Electron Donor in OPVs: Polythiophenes, particularly those with solubilizing alkyl side chains like hexyl groups, are among the most promising electron donors for commercial OPV applications due to their cost-effectiveness and potential for scalable synthesis. rsc.org The bithiophene unit contributes to the conjugated π-system of the molecule, which is essential for absorbing light and transporting charge. In BHJ devices, these materials act as the primary light absorber and hole-transporting medium. mdpi.com

As a Sensitizer in DSSCs: In dye-sensitized solar cells, a monolayer of dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye absorbs sunlight, and the photo-excited electron is injected into the semiconductor's conduction band. mdpi.com The introduction of 5'-hexyl-2,2'-bithiophene units into the structure of these organic dyes serves as a potent electron donor group. ingentaconnect.com This structural modification extends the conjugation length of the sensitizer, which leads to an improved molar absorption coefficient and enhanced light-harvesting efficiency. ingentaconnect.com

Recent advancements have utilized bis-hexylthiophene as a π-linker within the molecular structure of photosensitizers. In a co-sensitized DSSC system, a device using a dye with a bis-hexylthiophene linker achieved an impressive power conversion efficiency of 13.7%. researchgate.netnih.gov

| Metric | Value | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 13.7% | nih.gov |

| Open-Circuit Voltage (Voc) | 1.22 V | nih.gov |

| Fill Factor (FF) | 82.1% | nih.gov |

Power Conversion Efficiency and Other Photovoltaic Parameters

While this compound is primarily utilized as a monomer or building block in larger molecules and polymers for organic photovoltaic (OPV) applications, its structural motif is integral to the performance of several high-efficiency devices. The hexyl group enhances solubility, facilitating solution-based processing, while the bithiophene core provides the necessary electronic properties for charge transport.

Research into materials incorporating the hexyl-bithiophene unit has yielded promising results in power conversion efficiency (PCE). For instance, a co-sensitized dye-sensitized solar cell (DSC) that employs a "bis-hexylthiophene" as a π-linker in its organic photosensitizers, H6 and H7, has demonstrated a remarkable PCE of 13.7%. researchgate.neticiq.org In this architecture, the bithiophene unit facilitates charge separation and transport, a critical factor in achieving high efficiency. The device also exhibited a high open-circuit voltage (Voc) of 1.22 V and a fill factor (FF) of 82.1%. researchgate.neticiq.org

In the realm of bulk heterojunction (BHJ) solar cells, polymers and small molecules containing hexyl-substituted thiophene (B33073) units have been extensively studied. For example, a solar cell based on a blend of poly(3-hexylthiophene) (P3HT) as the donor and a benzothiadiazole derivative (PI-BT) as the acceptor achieved a PCE of 2.54%. stanford.edu This device demonstrated a high open-circuit voltage of 0.96 V. stanford.edu

Furthermore, cyclopentadithiophene-based co-oligomers featuring hexyl chains on the thienylenevinylene bridge have been synthesized for use in solution-processed organic solar cells. These materials have achieved PCEs of up to 4.0%, with an open-circuit voltage of 0.89 V, a short-circuit current density (Jsc) of 7.76 mA cm⁻², and a fill factor of 57%. uclm.es

The photovoltaic parameters of these devices are summarized in the table below.

| Device Architecture | Key Material Incorporating Hexyl-bithiophene | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) |

| Co-sensitized Dye-Sensitized Solar Cell | "bis-hexylthiophene" π-linker in H7 dye | 13.7% | 1.22 V | - | 82.1% |

| Bulk Heterojunction Solar Cell | Poly(3-hexylthiophene) (P3HT) donor | 2.54% | 0.96 V | - | - |

| Bulk Heterojunction Solar Cell | Cyclopentadithiophene co-oligomer | 4.0% | 0.89 V | 7.76 mA cm⁻² | 57% |

Organic Light-Emitting Diodes (OLEDs)

The this compound moiety is a valuable component in the design of materials for organic light-emitting diodes (OLEDs). Its derivatives are utilized in the preparation of advanced OLED materials, contributing to the development of efficient and stable light-emitting devices. labshake.com While specific performance data for OLEDs incorporating the standalone this compound molecule is not extensively detailed in available research, its derivatives and copolymers are key to the performance of several reported devices.

For instance, a derivative, 5'-Hexyl-2,2'-bithiophene-5-boronic acid pinacol (B44631) ester, is a reagent used in the preparation of light-emitting diode materials. labshake.com This indicates the importance of the hexyl-bithiophene unit in synthesizing more complex molecules for OLED applications.

Furthermore, a novel anthracene-based host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), when used in an OLED with a dopant, achieved a high external quantum efficiency (EQE) of 8.3% and a current efficiency of 9.3 cd/A, producing a real blue emission. mdpi.com While not directly containing the hexyl-bithiophene unit, this example illustrates the performance metrics achievable with advanced host materials in OLEDs, a field where bithiophene derivatives are actively being explored.

The performance of a representative high-efficiency blue OLED is presented in the table below.

| Host Material | Dopant Material | Maximum External Quantum Efficiency (EQE) | Maximum Current Efficiency | Emission Color | Commission Internationale de l'Eclairage (CIE) Coordinates |

| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 8.3% | 9.3 cd/A | Blue | (0.133, 0.141) |

Other Emerging Optoelectronic Applications

Beyond solar cells and OLEDs, this compound and its derivatives are instrumental in the advancement of other optoelectronic applications, most notably organic field-effect transistors (OFETs) and chemical sensors.

Organic Field-Effect Transistors (OFETs)

The favorable charge transport properties of the bithiophene core, combined with the solution processability afforded by the hexyl chain, make this compound a promising semiconductor material for OFETs. Research on related oligothiophene derivatives has demonstrated the high performance achievable with this class of materials.

For example, thin-film transistors based on 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene have achieved charge carrier mobilities of up to 0.12 cm²/Vs and high on/off ratios of up to 10⁵. acs.org In another study, novel semiconductors based on thiophene-anthracene oligomers demonstrated even higher field-effect mobilities, reaching as high as 0.50 cm²/Vs with on/off ratios greater than 10⁷. pkusz.edu.cn A donor-acceptor-donor molecule, 4,7-bis(5-(5-hexylthiophen-2-yl)thiophen-2-yl)benzo labshake.comacs.orgresearchgate.netthiadiazole, exhibited a hole mobility of 0.17 cm²/(Vs) in vacuum-deposited OFETs. researchgate.net These results highlight the potential of hexyl-bithiophene containing molecules in creating high-performance transistors for flexible electronics and displays.

| Semiconductor Material | Charge Carrier Mobility | On/Off Ratio |

| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene | up to 0.12 cm²/Vs | up to 10⁵ |

| Thiophene-anthracene oligomer | up to 0.50 cm²/Vs | > 10⁷ |

| 4,7-bis(5-(5-hexylthiophen-2-yl)thiophen-2-yl)benzo labshake.comacs.orgresearchgate.netthiadiazole | 0.17 cm²/(Vs) | 1 x 10⁵ |

Chemical Sensors

The electronic properties of the bithiophene unit can be sensitive to the surrounding chemical environment, making it a suitable candidate for chemical sensor applications. A notable example is the development of a colorimetric sensor for the detection of cyanide ions based on a functionalized bithiophene. A Schiff's base, 2-(2-([2,2'-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole (BT), derived from 2,2'-bithiophene-5-carboxaldehyde, demonstrated high selectivity and sensitivity for cyanide ions. researchgate.net The sensor exhibited a low detection limit of 1.33 x 10⁻⁸ M, which is significantly lower than the guideline set by the World Health Organization. researchgate.net This application showcases the potential of this compound derivatives in environmental monitoring and food safety.

Advanced Theoretical and Computational Investigations of 5 Hexyl 2,2 Bithiophene

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, electronic properties, and vibrational frequencies of molecules like 5-Hexyl-2,2'-bithiophene. DFT calculations on substituted bithiophenes are commonly performed to understand the impact of different functional groups on the electronic and structural properties of the molecule. whiterose.ac.uk

The conformation of this compound, particularly the dihedral angle between the two thiophene (B33073) rings, is a critical parameter that influences its electronic properties, such as the extent of π-conjugation. DFT calculations are employed to determine the most stable conformation by optimizing the molecular geometry. For unsubstituted 2,2'-bithiophene (B32781), computational studies have shown that the molecule can exist in different conformations, with the anti- (trans) and syn- (cis) forms being the most significant. whiterose.ac.uk The rotational barrier between these conformers can also be calculated, providing insight into the molecule's flexibility. The addition of a hexyl group at the 5-position is expected to introduce steric hindrance, which may influence the preferred dihedral angle and the rotational energy barrier. DFT calculations can precisely quantify these effects. For similar bithiophene derivatives, DFT calculations have shown that substitutions can significantly alter the dihedral angles. researchgate.net

Table 1: Calculated Inter-Ring Dihedral Angles for Bithiophene Derivatives

| Compound | Dihedral Angle (°) | Method |

|---|---|---|

| 2,2'-Bithiophene (anti) | ~148 | DFT |

| 2,2'-Bithiophene (syn) | ~35 | DFT |

| Substituted Bithiophenes | 23.7 - 39.1 | DFT/B3LYP/6-31G(d,p) researchgate.net |

Note: The values for this compound would require specific calculations but are expected to be in a similar range, influenced by the steric effects of the hexyl group.

DFT calculations are highly effective in predicting the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov These frontier molecular orbitals are crucial in determining the electronic and optical properties of the molecule, including its electron-donating ability and its absorption and emission characteristics. The energy difference between the HOMO and LUMO levels provides the HOMO-LUMO gap, which is a theoretical estimation of the material's band gap. youtube.comyoutube.com The choice of DFT functional and basis set is critical for obtaining accurate predictions. nih.govnih.gov For conjugated molecules like this compound, the HOMO is typically a π-orbital delocalized over the bithiophene backbone, while the LUMO is a corresponding π*-orbital. The hexyl group, being an electron-donating alkyl group, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to unsubstituted bithiophene.

Table 2: Predicted HOMO, LUMO, and Band Gap Energies for Thiophene-based Molecules

| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Thiophene | -6.9 | -0.2 | 6.7 |

| 2,2'-Bithiophene | -6.2 | -1.1 | 5.1 |

| Poly(3-hexylthiophene) | -4.8 | -2.8 | 2.0 |